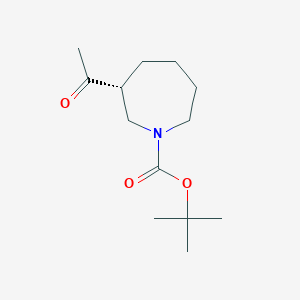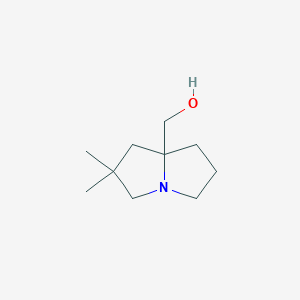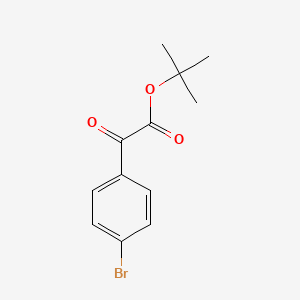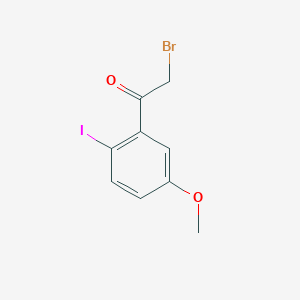![molecular formula C14H24N2O4 B12956993 Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- is a complex organic compound belonging to the class of pyrrole derivatives Pyrrole derivatives are known for their significant roles in various biological and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce diverse structures. One common method is the three-component synthesis, which involves the reaction of an aldehyde, an amine, and a diketone under acidic conditions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of pyrrole derivatives typically involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts, such as N-sulfonic acid-modified poly-styrene diethylenetriamine (PS-DETSO3H), can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[3,2-b]pyrrole-1,4-dione: This compound has a similar pyrrole backbone but differs in the functional groups attached to the pyrrole ring.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound is another pyrrole derivative with potential biological activities.
Uniqueness
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- is unique due to its specific structural configuration and the presence of both carboxylic acid and ester functional groups.
Propiedades
Fórmula molecular |
C14H24N2O4 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
5-O-tert-butyl 2-O-ethyl (2S,3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)10-6-9-7-16(8-11(9)15-10)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10+,11+/m1/s1 |
Clave InChI |
SONYCWGYRAVLKE-VWYCJHECSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H]2CN(C[C@@H]2N1)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CC2CN(CC2N1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



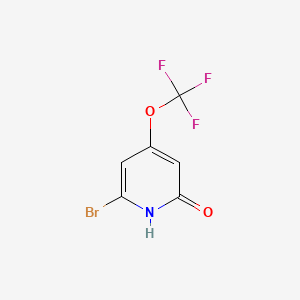
![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)




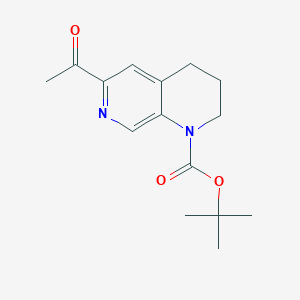
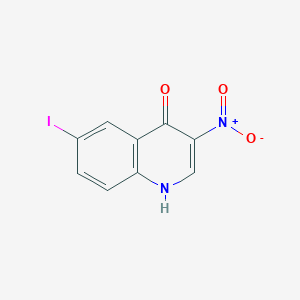
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
